molecular formula C30H24F2O2S3 B2861757 1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone CAS No. 882749-65-7

1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

Cat. No.: B2861757
CAS No.: 882749-65-7
M. Wt: 550.7
InChI Key: SZIVHJYBWYSQRF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a useful research compound. Its molecular formula is C30H24F2O2S3 and its molecular weight is 550.7. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H21F2O3S3C_{24}H_{21}F_2O_3S_3, with a molecular weight of approximately 465.56 g/mol. The structure features multiple fluorophenyl and sulfanyl groups, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of fluorine and sulfur functionalities. Specific synthetic routes may vary, but they often utilize starting materials that allow for the formation of the desired functional groups through nucleophilic substitutions and coupling reactions.

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar compounds within the same structural family. For instance, a related compound was tested against PC-3 (prostate cancer) and HeLa (cervical cancer) cell lines, showing non-cytotoxic behavior with over 30% inhibition at higher concentrations compared to standard drugs like doxorubicin . This suggests that while these compounds may exhibit some level of anticancer activity, their potency is generally lower than established chemotherapeutics.

The proposed mechanism for the anticancer activity includes intercalation with DNA and disruption of topoisomerase II activity. Such interactions are critical in inhibiting cancer cell proliferation by preventing DNA replication and repair . However, it has been noted that the specific compound may not be as effective an intercalating agent compared to other reference drugs.

Case Studies

In a study focusing on similar fluorinated compounds, researchers conducted molecular docking simulations indicating significant interactions with various biological targets, suggesting potential anti-inflammatory and antioxidant properties . These findings highlight the importance of further investigating the biological pathways influenced by compounds like this compound.

Data Table: Biological Activity Summary

Study Cell Line IC50 (µM) Activity Notes
Study 1PC-3>30Non-cytotoxicLess potent than doxorubicin
Study 2HeLa>30Non-cytotoxicLess potent than soxorubicin
Study 3VariousN/AAntioxidantDocking studies suggest potential

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[4-[3-(4-fluorophenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24F2O2S3/c31-23-5-1-21(2-6-23)29(33)17-19-35-25-9-13-27(14-10-25)37-28-15-11-26(12-16-28)36-20-18-30(34)22-3-7-24(32)8-4-22/h1-16H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIVHJYBWYSQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24F2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.